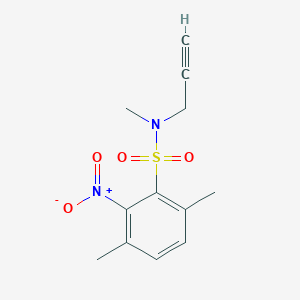
2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds and has been studied for its biological activity against various diseases.
Mécanisme D'action
The mechanism of action of 2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide involves the inhibition of key enzymes and proteins involved in various diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of tumor cell growth. It also inhibits the activity of bacterial and viral proteins, which leads to the inhibition of their growth and replication. Furthermore, it has been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor size and increase survival rates in mice with cancer. It has also been shown to reduce bacterial and viral load in animal models of infection. Additionally, it has been shown to reduce inflammation and improve symptoms in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide in lab experiments is its potent activity against various diseases. It has been shown to have activity against cancer, bacterial and viral infections, and inflammation, making it a versatile compound for studying various diseases. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells. Careful dosing and monitoring are required to ensure its safety in lab experiments.
Orientations Futures
There are several future directions for research on 2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide. One potential direction is the development of more potent analogs of the compound for use as therapeutic agents. Another direction is the study of the compound's mechanism of action in more detail, to better understand its effects on various diseases. Additionally, the compound's potential as a drug delivery system could be explored, as it has been shown to have good solubility and stability in aqueous solutions.
Méthodes De Synthèse
The synthesis of 2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide involves the reaction of 2-bromo-5-fluorobenzenesulfonyl chloride with N-methyl-N-prop-2-ynylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide has been studied for its potential as a therapeutic agent against various diseases such as cancer, bacterial and viral infections, and inflammation. It has been found to exhibit potent activity against cancer cells by inhibiting the growth and proliferation of tumor cells. It has also been shown to have antibacterial and antiviral activity by inhibiting the growth of bacteria and viruses. Additionally, it has been studied for its anti-inflammatory properties by reducing inflammation in various animal models.
Propriétés
IUPAC Name |
2-bromo-5-fluoro-N-methyl-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2S/c1-3-6-13(2)16(14,15)10-7-8(12)4-5-9(10)11/h1,4-5,7H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPWPXKWQHHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=O)(=O)C1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
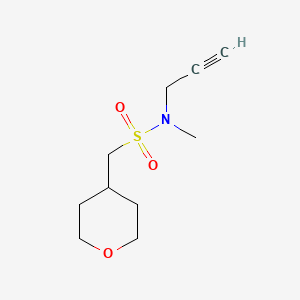
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)
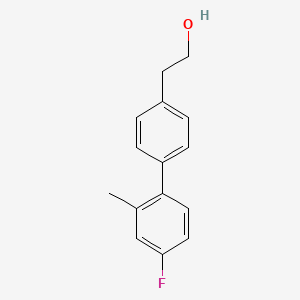
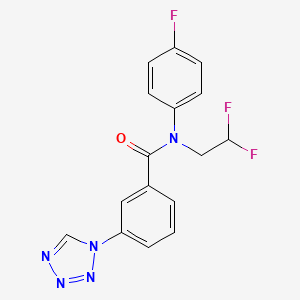
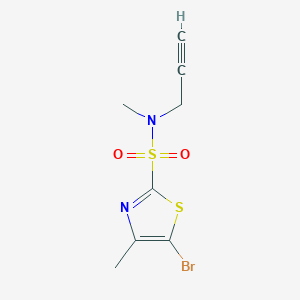
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)
